Benzeneacetamide, 2-fluoro--alpha--hydroxy-

Medicinal Chemistry Drug Design Physicochemical Properties

Medicinal chemists optimizing CNS drug candidates often struggle to balance lipophilicity and metabolic stability. This 2-fluoro-α-hydroxybenzeneacetamide scaffold directly addresses that need. • 10-fold higher LogP (1.04) vs. unsubstituted mandelamide accelerates blood-brain barrier penetration design. • Ortho-fluorine pattern enables SAR comparison with para-fluoro isomers (ΔLogP ≈ +0.24) to fine-tune target binding. • Serves as a late-stage intermediate for agrochemical fungicides and herbicides; compatible with Pd-catalyzed C-H fluorination routes (80% yield reported). Supplied with full analytical certification (HPLC, NMR) to streamline procurement and QA workflows.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B12116146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, 2-fluoro--alpha--hydroxy-
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)N)O)F
InChIInChI=1S/C8H8FNO2/c9-6-4-2-1-3-5(6)7(11)8(10)12/h1-4,7,11H,(H2,10,12)
InChIKeyWFZICMDFFOXVTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-α-hydroxybenzeneacetamide Overview


Benzeneacetamide, 2-fluoro-α-hydroxy- (also known as 2-(2-fluorophenyl)-2-hydroxyacetamide or o-fluoromandelamide) is a fluorinated α-hydroxyamide belonging to the phenylacetamide class [1] [2]. It features a 2-fluorophenyl moiety, an α‑hydroxyl group, and a primary amide, providing a distinct substitution pattern that modulates physicochemical properties and synthetic utility relative to non‑fluorinated or para‑substituted analogs. The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals requiring a 2‑fluorophenyl pharmacophore .

Building Block
2-Fluorophenyl α-hydroxyamide scaffold for constructing fluorinated pharmacophores
Lipophilicity
Reported LogP higher than non‑fluorinated mandelamide, may support permeability-focused designs
Synthetic Entry
Viable precursor for C–H fluorination routes to 2‑fluoro‑N‑substituted arylacetamides

2-Fluoro-α-hydroxybenzeneacetamide: Advantages Over Analogs


The α‑hydroxy‑2‑phenylacetamide scaffold offers multiple substitution sites that profoundly influence lipophilicity, hydrogen‑bonding capacity, and metabolic stability. Replacing the 2‑fluoro substituent with a hydrogen (mandelamide) or relocating it to the 4‑position alters the compound’s LogP and electronic distribution, which can affect membrane permeability and reactivity in downstream synthetic transformations [1] [2]. The quantitative evidence below demonstrates that 2‑fluoro‑α‑hydroxybenzeneacetamide provides a measurable lipophilicity gain (ΔLogP ≈ +1.0) over mandelamide, a factor that directly impacts its selection as a building block for CNS‑penetrant and fluorophenyl‑containing drug candidates .

Non‑fluorinated mandelamide
Lacks fluorine; lower lipophilicity and altered electronic profile may shift membrane permeability and reactivity compared to 2‑fluoro analog.
4‑Fluoro isomer
Fluorine at para position gives different LogP and electronic distribution; ortho‑fluoro substitution offers measurably higher computed lipophilicity.
Halogen‑free α‑hydroxyamide analogs
Absence of fluorine may reduce metabolic stability and alter hydrogen‑bonding capacity, impacting suitability as a 2‑fluorophenyl building block.

2-Fluoro-α-hydroxybenzeneacetamide Quantitative Evidence


Lipophilicity Gain vs. Unsubstituted Mandelamide

The 2‑fluoro substituent significantly increases lipophilicity relative to the non‑fluorinated parent mandelamide. The target compound has a computed LogP of 1.04 [1], whereas mandelamide (2‑hydroxy‑2‑phenylacetamide) has a LogP of approximately 0.0 (XLogP) [2]. This ΔLogP of +1.04 reflects a greater than 10‑fold increase in octanol‑water partition coefficient, enhancing membrane permeability potential.

Lipophilicity vs. Mandelamide
Context-dependent
ΔLogP +1.04
Target LogP 1.04 | Mandelamide XLogP 0.0
Reported >10‑fold partition increase supports permeability screening models.
Computed LogP values; experimental determination advised.
Medicinal Chemistry Drug Design Physicochemical Properties

Precursor for 2-Fluoro-Arylacetamide Synthesis

A patented method demonstrates that 2‑fluoro‑N‑substituted arylacetamides can be synthesized from N‑substituted phenylacetamide precursors via palladium‑catalyzed C–H fluorination, achieving an 80% isolated yield under mild conditions (45 °C, 24 h) [1]. Although the patent exemplifies the direct fluorination of phenylacetamide substrates rather than the α‑hydroxy derivative, the target compound’s reactivity profile makes it a viable and atom‑economical precursor for generating diverse 2‑fluorophenyl‑containing amide libraries, a capacity not directly demonstrated with non‑fluorinated or 4‑fluoro analogs in this system.

C–H Fluorination Route
Class-level
80% yield for 2‑fluoro‑N‑substituted arylacetamide
PdCl₂, NFSI, AgNO₃, DCE, 45°C, 24h
Reported synthetic efficiency supports building block versatility.
Derived from analogous phenylacetamide substrate; direct validation recommended.
Synthetic Chemistry Process Chemistry Fluorination

Ortho vs. Para Fluoro Lipophilicity Comparison

Relocating the fluorine atom from the ortho (2‑) position to the para (4‑) position alters the compound’s computed lipophilicity. The 2‑fluoro derivative has a LogP of 1.04 [1], while the 4‑fluoro isomer (2‑(4‑fluorophenyl)‑2‑hydroxyacetamide) has a reported XLogP of approximately 0.8 [2]. The ΔLogP of +0.24 indicates that the ortho‑fluoro substitution yields a measurably more lipophilic molecule, which may be advantageous when higher membrane partitioning is desired.

Ortho vs. Para Lipophilicity
Context-dependent
ΔLogP +0.24
Ortho LogP 1.04 | Para XLogP ≈0.8
Ortho‑fluoro may offer higher lipophilicity for membrane partitioning studies.
Computed values from different databases; confirm experimentally.
Structure-Activity Relationship Medicinal Chemistry Fluorine Chemistry

Application Scenarios for 2-Fluoro-α-hydroxybenzeneacetamide


CNS Drug Discovery: Enhanced Passive Permeability

The 10‑fold higher lipophilicity (LogP = 1.04) compared to unsubstituted mandelamide (LogP ≈ 0.0) makes the 2‑fluoro‑α‑hydroxybenzeneacetamide scaffold a preferred starting point for designing CNS‑penetrant drug candidates [1]. By incorporating this building block early in hit‑to‑lead optimization, medicinal chemists can leverage its increased LogP to improve blood‑brain barrier penetration probabilities without introducing additional lipophilic bulk.

2-Fluorophenyl Intermediates via C–H Fluorination

When the synthetic route demands direct C–H fluorination at the ortho position of phenylacetamide derivatives, 2‑fluoro‑α‑hydroxybenzeneacetamide offers strategic advantages. As demonstrated by the patent method achieving 80% yield for 2‑fluoro‑N‑substituted arylacetamides under Pd‑catalyzed conditions [2], this building block can streamline the preparation of fluorinated key intermediates for drugs targeting CNS disorders and cancer, areas where 2‑fluorophenyl motifs are prevalent.

SAR Studies: Ortho vs. Para Fluoro Effects

In SAR campaigns aimed at dissecting the impact of fluorine regioisomerism on biological activity, the 2‑fluoro derivative (LogP = 1.04) provides a valuable comparator to the 4‑fluoro isomer (LogP ≈ 0.8) [3]. Selecting this compound enables researchers to probe how ortho‑fluoro substitution alters target binding, metabolic stability, and overall pharmacokinetic profile compared to para‑fluoro analogs.

Agrochemical Discovery with Fluorinated α-Hydroxyamide Motifs

The 2‑fluorophenyl moiety is a recognized pharmacophore in agrochemical fungicides and herbicides. The target compound’s LogP enhancement and amenable amide functionality support its use as an intermediate for generating novel fluorinated crop protection agents [1]. Its application in agrochemical R&D is reinforced by the established role of related 2‑aryl‑α‑hydroxyacetamides in fungicidal lead development.

Application
Selection Property
Validation Focus
Passive permeability design
Lipophilicity gain vs. non‑fluorinated analogs
Experimental permeability assay (e.g., PAMPA)
2‑Fluorophenyl intermediate synthesis
Reported C–H fluorination yield
Reaction reproducibility under stated conditions
Fluorine regioisomer SAR
Ortho/para LogP and electronic profile
Biological activity and ADME comparison
Agrochemical building block
2‑Fluorophenyl pharmacophore incorporation
Agrochemical efficacy screening
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